Cas no 59991-89-8 (1-Propanol, 2,3-bis(phenylmethoxy)-)
1-Propanol, 2,3-bis(phenylmethoxy)- Chemical and Physical Properties
Names and Identifiers
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- 1-Propanol, 2,3-bis(phenylmethoxy)-
- 2,3-bis(phenylmethoxy)propan-1-ol
- EN300-6739578
- DTXSID20402769
- SB49630
- 1,2-di-o-benzyl-glycerine
- 59991-89-8
- 1,2-di-O-benzyl-glycerol
- FBDGHDWQYGJZQU-UHFFFAOYSA-N
- FT-0771705
- 2,3-bis(benzyloxy)propan-1-ol
- AKOS016015888
- SCHEMBL4537628
- 1,2-Dibenzylglycerol
-
- Inchi: 1S/C17H20O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2
- InChI Key: FBDGHDWQYGJZQU-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(CO)COCC1C=CC=CC=1
Computed Properties
- Exact Mass: 272.1413
- Monoisotopic Mass: 272.141
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 8
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.7A^2
- XLogP3: 2.3
Experimental Properties
- PSA: 38.69
1-Propanol, 2,3-bis(phenylmethoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6739578-0.05g |
2,3-bis(benzyloxy)propan-1-ol |
59991-89-8 | 95% | 0.05g |
$64.0 | 2023-05-30 | |
| Enamine | EN300-6739578-0.1g |
2,3-bis(benzyloxy)propan-1-ol |
59991-89-8 | 95% | 0.1g |
$66.0 | 2023-05-30 | |
| Enamine | EN300-6739578-0.25g |
2,3-bis(benzyloxy)propan-1-ol |
59991-89-8 | 95% | 0.25g |
$92.0 | 2023-05-30 | |
| Enamine | EN300-6739578-0.5g |
2,3-bis(benzyloxy)propan-1-ol |
59991-89-8 | 95% | 0.5g |
$175.0 | 2023-05-30 | |
| Enamine | EN300-6739578-1.0g |
2,3-bis(benzyloxy)propan-1-ol |
59991-89-8 | 95% | 1g |
$256.0 | 2023-05-30 | |
| Enamine | EN300-6739578-2.5g |
2,3-bis(benzyloxy)propan-1-ol |
59991-89-8 | 95% | 2.5g |
$503.0 | 2023-05-30 | |
| Enamine | EN300-6739578-5.0g |
2,3-bis(benzyloxy)propan-1-ol |
59991-89-8 | 95% | 5g |
$743.0 | 2023-05-30 | |
| Enamine | EN300-6739578-10.0g |
2,3-bis(benzyloxy)propan-1-ol |
59991-89-8 | 95% | 10g |
$1101.0 | 2023-05-30 | |
| 1PlusChem | 1P01HMTV-50mg |
1-Propanol, 2,3-bis(phenylmethoxy)- |
59991-89-8 | 95% | 50mg |
$111.00 | 2024-04-22 | |
| 1PlusChem | 1P01HMTV-100mg |
1-Propanol, 2,3-bis(phenylmethoxy)- |
59991-89-8 | 95% | 100mg |
$140.00 | 2024-04-22 |
1-Propanol, 2,3-bis(phenylmethoxy)- Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 1-Propanol, 2,3-bis(phenylmethoxy)-
Introduction to 1-Propanol, 2,3-bis(phenylmethoxy)- (CAS No: 59991-89-8)
1-Propanol, 2,3-bis(phenylmethoxy)-, identified by the Chemical Abstracts Service Number (CAS No) 59991-89-8, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a unique structural framework with two phenylmethoxy groups attached to a propane backbone, exhibits intriguing chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The molecular structure of 1-Propanol, 2,3-bis(phenylmethoxy)- consists of a three-carbon chain where the second and third carbons are each substituted with a phenylmethoxy group. This substitution pattern imparts specific electronic and steric characteristics to the molecule, influencing its reactivity and interactions with biological targets. The presence of aromatic rings in the phenylmethoxy groups enhances the compound's solubility in organic solvents and its ability to participate in hydrogen bonding interactions, which are critical for its potential role in drug design.
In recent years, the interest in 1-Propanol, 2,3-bis(phenylmethoxy)- has been fueled by its potential applications in the development of novel therapeutic agents. Researchers have been exploring its utility as a building block for more complex molecules, particularly in the synthesis of protease inhibitors and kinase inhibitors, which are key targets in the treatment of various diseases such as cancer and inflammatory disorders. The bulky phenylmethoxy groups can serve as pharmacophores, facilitating specific binding to biological macromolecules while minimizing off-target effects.
One of the most compelling aspects of 1-Propanol, 2,3-bis(phenylmethoxy)- is its versatility in chemical transformations. The compound can undergo a variety of reactions, including nucleophilic substitution, metal-catalyzed coupling reactions, and etherification processes, making it a versatile scaffold for medicinal chemists. These reactions allow for the introduction of additional functional groups or modifications, enabling the design of molecules with tailored biological activities. For instance, recent studies have demonstrated its use in constructing novel analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) by leveraging its reactive sites to introduce carboxylic acid or ester functionalities.
The pharmaceutical industry has been particularly interested in exploring the potential of 1-Propanol, 2,3-bis(phenylmethoxy)- as a precursor for drug candidates. Its structural features suggest that it could be modified to produce compounds with enhanced pharmacokinetic properties, such as improved bioavailability or prolonged half-life. Additionally, its ability to form stable complexes with metal ions has opened up avenues for developing metallodrugs, which are increasingly recognized for their therapeutic efficacy against resistant pathogens and tumors.
From an academic perspective, 1-Propanol, 2,3-bis(phenylmethoxy)- has been used as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its well-defined structure allows researchers to investigate fundamental principles in organic chemistry while also providing insights into how structural modifications can influence molecular behavior. This has led to several innovative approaches in synthetic chemistry that could be applied to other complex molecules.
The industrial synthesis of 1-Propanol, 2,3-bis(phenylmethoxy)- is another area of interest. While no large-scale production methods have been widely reported yet due to its specialized nature as an intermediate rather than an end-product drug itself., advances in catalytic processes and green chemistry principles may enable more efficient and sustainable production routes in the future. This would be particularly beneficial if it were to gain broader acceptance as a key building block in pharmaceutical manufacturing.
In conclusion,1-Propanol, 2,3-bis(phenylmethoxy)-(CAS No: 59991-89-8) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features make it an attractive candidate for drug discovery efforts aimed at developing new treatments for various diseases. As research continues to uncover new synthetic strategies and applications, this compound is poised to play an increasingly important role in advancing chemical biology and medicinal chemistry.
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